N'-Methylsulfonyl Dofetilide

Pharmaceutical Reference Standards Impurity Profiling Structural Chemistry

N'-Methylsulfonyl Dofetilide (CAS 312315-47-2) is a chemically modified derivative of the Class III antiarrhythmic agent dofetilide, classified as Dofetilide Impurity F in pharmacopeial contexts. Its molecular formula is C20H29N3O7S3 with a molecular weight of 519.66 g/mol, distinguishing it from the parent drug dofetilide (C19H27N3O5S2, MW 441.56) by the presence of an additional methylsulfonyl substituent on the terminal aniline nitrogen.

Molecular Formula C20H29N3O7S3
Molecular Weight 519.7 g/mol
Cat. No. B13423227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-Methylsulfonyl Dofetilide
Molecular FormulaC20H29N3O7S3
Molecular Weight519.7 g/mol
Structural Identifiers
SMILESCN(CCC1=CC=C(C=C1)N(S(=O)(=O)C)S(=O)(=O)C)CCOC2=CC=C(C=C2)NS(=O)(=O)C
InChIInChI=1S/C20H29N3O7S3/c1-22(15-16-30-20-11-7-18(8-12-20)21-31(2,24)25)14-13-17-5-9-19(10-6-17)23(32(3,26)27)33(4,28)29/h5-12,21H,13-16H2,1-4H3
InChIKeyDVVVFDWNWGBMTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Methylsulfonyl Dofetilide: Pharmaceutical Reference Standard and Dofetilide Impurity F


N'-Methylsulfonyl Dofetilide (CAS 312315-47-2) is a chemically modified derivative of the Class III antiarrhythmic agent dofetilide, classified as Dofetilide Impurity F in pharmacopeial contexts . Its molecular formula is C20H29N3O7S3 with a molecular weight of 519.66 g/mol, distinguishing it from the parent drug dofetilide (C19H27N3O5S2, MW 441.56) by the presence of an additional methylsulfonyl substituent on the terminal aniline nitrogen . This compound is exclusively utilized throughout the pharmaceutical industry as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) filings and commercial production of dofetilide [1].

Why N'-Methylsulfonyl Dofetilide Cannot Be Replaced by Dofetilide or Its Positional Isomer in Analytical Workflows


In a regulated pharmaceutical environment, the critical quality attribute of an impurity reference standard is its exact structural identity, not general class activity. Attempting to substitute N'-Methylsulfonyl Dofetilide (Impurity F) with the parent drug dofetilide or its positional isomer N-Methylsulfonyl Dofetilide (CAS 937195-03-4) for chromatographic system suitability testing will result in method failure due to differing retention times, relative response factors, and resolution characteristics [1]. Even small structural permutations in the methanesulfonanilide series produce divergent pharmacokinetic and physicochemical properties, as demonstrated by dofetilide analogs exhibiting plasma protein binding ranging from 54% to 92% and elimination half-lives spanning 4.6 to 19 hours in the beagle dog model [2]. Therefore, regulatory compliance with USP and EP monographs specifically requires the use of the correct, structure-confirmed impurity reference material [3].

Quantitative Differentiation Guide for N'-Methylsulfonyl Dofetilide


Structural Identity and Molecular Weight Differentiation from Parent Dofetilide

N'-Methylsulfonyl Dofetilide is structurally distinct from the parent drug dofetilide, bearing an additional methylsulfonyl group on the terminal phenyl ring nitrogen. This results in a molecular formula of C20H29N3O7S3 (MW 519.66) compared to dofetilide's C19H27N3O5S2 (MW 441.56), a net mass increase of 78.10 g/mol . This structural modification directly alters the compound's chromatographic retention behavior and ionization efficiency in mass spectrometry, making it an essential, non-interchangeable marker for dofetilide impurity profiling [1].

Pharmaceutical Reference Standards Impurity Profiling Structural Chemistry

Positional Isomer Differentiation: N'-Methylsulfonyl vs. N-Methylsulfonyl Dofetilide

N'-Methylsulfonyl Dofetilide (CAS 312315-47-2) is the positional isomer of N-Methylsulfonyl Dofetilide (CAS 937195-03-4). The former has the bis(methylsulfonyl)amino modification on the phenethyl-aniline ring, while the latter carries it on the phenoxy-aniline ring [1][2]. Although they share an identical molecular formula (C20H29N3O7S3, MW 519.66), these two isomers are chromatographically separable and are qualified as distinct impurities (Impurity F vs. another specified impurity) in regulatory monographs, necessitating separate reference standards for method validation [3].

Isomer-Specific Analysis Chromatographic Selectivity Reference Standard Procurement

hERG Channel Affinity Class-Level SAR Context from Dofetilide Analog Studies

While no direct patch-clamp IC50 data for isolated N'-Methylsulfonyl Dofetilide was identified in the published literature, class-level SAR evidence from a focused library of 13 dofetilide derivatives demonstrates that structural modifications to the methanesulfonanilide scaffold profoundly affect hERG channel affinity. The parent dofetilide exhibited an IC50 of 3.1 ± 0.6 nM in HEK293 cells, while derivatives with altered substituents displayed a wide range of potencies from 2.6 ± 0.4 nM (Dofe54) to 296.9 ± 77.5 nM (Dofe30) [1]. The N-methyl substitution pattern and sulfonamide moiety integrity were identified as key determinants of hERG block potency [2]. This class-level SAR context supports the premise that N'-Methylsulfonyl Dofetilide, bearing an additional electron-withdrawing methylsulfonyl group, likely possesses a distinct hERG interaction profile compared to dofetilide, although this inference requires experimental validation for the specific compound.

hERG Pharmacology Structure-Activity Relationship Cardiac Safety

Physicochemical and Pharmacokinetic Class Divergence Among Methanesulfonanilide Analogs

A comparative in vivo pharmacokinetic study of four closely related bis(methanesulphonamido-arylalkyl)amines in the beagle dog established that incremental structural modifications within this series produce large, quantifiable differences in key ADME parameters. Dofetilide, the least lipophilic analog (log D7.4 = 0.73), exhibited 54% plasma protein binding and a 4.6-hour half-life, while the most lipophilic analog (log D7.4 = 2.07) showed 92% protein binding and a 19-hour half-life [1]. Plasma clearance ranged from 2.4 to 10.2 mL/min/kg, with renal clearance components varying from 0.11 to 2.9 mL/min/kg. Notably, compounds retaining an N-methyl substituent on the tertiary amine (a feature conserved in N'-Methylsulfonyl Dofetilide) displayed higher non-renal clearance and increased in vitro metabolic lability in dog liver microsomes, with N-desmethyl metabolite formation as the major pathway [1].

Pharmacokinetics Lipophilicity Plasma Protein Binding

Validated Application Scenarios for N'-Methylsulfonyl Dofetilide Procurement


System Suitability Testing and Method Validation for Dofetilide ANDA Submissions

Regulatory agencies (US FDA, EMA) require resolution between the dofetilide API peak and its specified impurities, including Impurity F. N'-Methylsulfonyl Dofetilide (CAS 312315-47-2) is the sole certified reference material for establishing system suitability in chromatographic methods per USP and EP monographs. Its distinct molecular identity (MW 519.66 vs. dofetilide 441.56) and chromatographic behavior provide the necessary selectivity challenge to validate the analytical method's ability to separate and quantify this specific process-related impurity [1][2].

Forced Degradation Study Reference for Dofetilide Drug Substance Stability

During ICH Q1A-guided forced degradation studies, N'-Methylsulfonyl Dofetilide serves as a marker for over-sulfonylation degradation pathways. Its presence as a potential by-product from the sulfonylation step using methanesulfonyl chloride (as documented in dofetilide synthesis patents) makes it a critical standard for identifying and quantifying degradation products arising from excessive sulfonylation conditions [3][4].

Differentiation of Regioisomeric Impurities in Dofetilide Drug Product QC

Commercial dofetilide production can yield both N'-Methylsulfonyl Dofetilide (CAS 312315-47-2) and its regioisomer N-Methylsulfonyl Dofetilide (CAS 937195-03-4). These share an identical molecular weight (519.66) but differ in the site of bis(methylsulfonyl)amino attachment. Procurement of the authentic N'-Methylsulfonyl isomer is mandatory for accurate peak identification in HPLC impurity profiling, preventing misidentification of the positional isomer which would result in inaccurate impurity quantitation and potential ANDA rejection [2][5].

Pharmacopeial Traceability for QC Batch Release Testing

For QC laboratories performing batch release testing under cGMP, traceability to pharmacopeial standards (USP or EP) is a regulatory requirement. N'-Methylsulfonyl Dofetilide reference standards from qualified vendors like SynZeal or Toronto Research Chemicals provide the necessary certificate of analysis (CoA) with structure confirmation by NMR, MS, and HPLC purity data, enabling direct traceability against the corresponding pharmacopeial impurity specification [1][2].

Quote Request

Request a Quote for N'-Methylsulfonyl Dofetilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.